molecular formula C13H19NO B13335426 Rel-((3R,5R)-1-benzyl-5-methylpyrrolidin-3-yl)methanol

Rel-((3R,5R)-1-benzyl-5-methylpyrrolidin-3-yl)methanol

Cat. No.: B13335426
M. Wt: 205.30 g/mol
InChI Key: XTACUFSBKWAURO-DGCLKSJQSA-N
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Description

Rel-((3R,5R)-1-benzyl-5-methylpyrrolidin-3-yl)methanol is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of a benzyl group at the nitrogen atom and a hydroxymethyl group at the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((3R,5R)-1-benzyl-5-methylpyrrolidin-3-yl)methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride in the presence of a base.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a reduction reaction, such as the reduction of a corresponding ketone or aldehyde using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-((3R,5R)-1-benzyl-5-methylpyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of benzyl aldehyde or benzyl carboxylic acid.

    Reduction: Formation of benzylamine or benzyl alcohol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Rel-((3R,5R)-1-benzyl-5-methylpyrrolidin-3-yl)methanol has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: It may be used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Rel-((3R,5R)-1-benzyl-5-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Rel-((3R,5R)-1-benzyl-5-methylpyrrolidin-3-yl)methanol can be compared with other similar compounds, such as:

    (3R,5R)-1-benzyl-5-methylpyrrolidine: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    (3R,5R)-1-benzyl-3-hydroxypyrrolidine: Similar structure but without the methyl group at the fifth carbon, which may influence its properties.

    (3R,5R)-1-benzyl-5-methylpyrrolidin-3-one: Contains a ketone group instead of a hydroxymethyl group, leading to different chemical reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

[(3R,5R)-1-benzyl-5-methylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C13H19NO/c1-11-7-13(10-15)9-14(11)8-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m1/s1

InChI Key

XTACUFSBKWAURO-DGCLKSJQSA-N

Isomeric SMILES

C[C@@H]1C[C@H](CN1CC2=CC=CC=C2)CO

Canonical SMILES

CC1CC(CN1CC2=CC=CC=C2)CO

Origin of Product

United States

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